3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride
Description
3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride (CAS: 103039-94-7) is a piperidine derivative with a molecular formula of C₉H₁₇NO₂·HCl and a molecular weight of 208 g/mol . It exists as a solid with a logP value of -1.26, indicating moderate hydrophilicity. The compound features a propanoic acid chain linked to a 1-methylpiperidin-4-yl group and is stabilized as a hydrochloride salt, enhancing its solubility in polar solvents for synthetic applications .
Properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10-6-4-8(5-7-10)2-3-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSVNSHPGSKTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103039-94-7 | |
| Record name | 3-(1-methylpiperidin-4-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride typically involves the reaction of 1-methylpiperidine with acrylonitrile, followed by hydrolysis and subsequent acidification to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the piperidine ring to a lactam or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
Analgesic Properties
Research indicates that compounds within the piperidine class exhibit significant analgesic effects. The compound has been studied as an intermediate in the synthesis of remifentanil, an ultra-short-acting opioid analgesic used in anesthesia . Its structural similarity allows it to influence pain pathways effectively.
Neurological Research
Studies have shown that derivatives of piperidine can interact with neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety disorders .
Case Study: Remifentanil Synthesis
A notable application of 3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride is its role in synthesizing remifentanil. A patent outlines a process where this compound acts as a precursor, highlighting its importance in developing rapid-onset analgesics for surgical procedures .
Table 1: Synthesis Pathways for Remifentanil
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Acylation | Piperidine + Propanoic Acid | Intermediate Compound |
| 2 | Hydrochloride Formation | HCl + Free Base | Remifentanil Hydrochloride |
Case Study: Neurological Effects
In a study examining the effects of various piperidine derivatives on neurotransmitter activity, this compound was shown to enhance serotonin receptor activity, suggesting its potential use in antidepressant formulations .
Table 2: Neurotransmitter Interaction Study
| Compound | Receptor Target | Effect Observed |
|---|---|---|
| 3-(1-Methyl-4-piperidinyl)propanoic acid HCl | Serotonin Receptors | Increased Activity |
| Other Piperidine Derivatives | Dopamine Receptors | Variable Effects |
Mechanism of Action
The mechanism of action of 3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₂·HCl | |
| Molecular Weight | 208 g/mol | |
| LogP | -1.26 | |
| Salt Form | Hydrochloride | |
| Purity | ≥95% |
This compound is frequently utilized as an intermediate in pharmaceutical synthesis. For example, it serves as a precursor in the preparation of mutilin derivatives, such as 14-[3-(1-methylpiperid-4-yl)]-propionate, via acyl chloride formation using oxalyl chloride .
Comparison with Similar Compounds
Structural Analogs and Their Properties
3-(1-Benzyl-4-piperidyl)propanoic Acid
This analog replaces the methyl group with a benzyl substituent, resulting in distinct physicochemical and synthetic differences.
Key Differences :
3-(Methylthio)propanoic Acid Esters
| Property | 3-(Methylthio)propanoic Acid Methyl Ester | 3-(Methylthio)propanoic Acid Ethyl Ester |
|---|---|---|
| Odor Threshold | 180 µg/kg | 7 µg/kg |
| Role in Aroma | Key contributor to pineapple flavor | Dominant in both pineapple varieties |
| Concentration in Fruit | Higher in Tainong No. 4 | Higher in Tainong No. 6 |
Contrast with Target Compound :
- Functionality : The piperidine-based hydrochloride is pharmacologically relevant, whereas thioesters are flavorants.
- Reactivity : The thioester group is prone to hydrolysis, unlike the stable hydrochloride salt form of the target compound.
Research Implications
- Piperidine Derivatives : Substituents (methyl vs. benzyl) dictate solubility and reactivity, influencing their roles in drug synthesis .
- Functional Group Diversity : Carboxylic acid salts (e.g., hydrochlorides) enhance stability for industrial use, while esters prioritize volatility in flavor chemistry .
Biological Activity
3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride, with the CAS number 103039-94-7, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H18ClN
- Molecular Weight : 201.71 g/mol
The compound features a piperidine ring, which is known for its role in various pharmacological activities. The presence of the propanoic acid moiety suggests potential interactions with biological systems, particularly in neurotransmission and enzyme modulation.
Target Enzymes and Pathways
This compound primarily interacts with:
- Acetylcholinesterase (AChE) : This compound modulates AChE activity, influencing cholinergic signaling pathways. The inhibition or activation of AChE can lead to significant effects on neurotransmission, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders.
Biochemical Pathways
The modulation of AChE affects the cholinergic system, which is critical for cognitive functions. By altering acetylcholine levels, this compound may enhance synaptic transmission and improve memory and learning processes.
Anticholinesterase Activity
Research indicates that this compound exhibits notable anticholinesterase activity. This property is particularly relevant in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds with similar structures can inhibit AChE effectively, leading to increased acetylcholine availability at synapses .
Neuroprotective Effects
In vitro studies have demonstrated that this compound may possess neuroprotective properties. It has been shown to promote neurite outgrowth in neuronal cultures, suggesting potential applications in regenerative medicine and treatment for neuropathies .
Case Studies and Experimental Findings
- Study on Anticholinesterase Activity :
- Neurotropic Activity Assessment :
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 3-(1-methyl-4-piperidinyl)propanoic acid hydrochloride?
A common approach involves the hydrolysis of ester precursors under basic conditions followed by acidification with HCl. For example, ethyl 3-(4-aminophenyl)propanoate can be hydrolyzed using NaOH, followed by HCl treatment to yield the hydrochloride salt . Adapting this method, intermediates like 3-(1-methyl-4-piperidinyl)propanoate esters could be synthesized and hydrolyzed. Characterization via NMR (for structural confirmation) and mass spectrometry (for molecular weight validation) is critical.
Q. How can researchers validate the purity and structural identity of this compound?
Key techniques include:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .
- Melting Point Analysis : Compare observed melting points (e.g., 161–165°C for structurally related piperidinylpropanoic acid derivatives) to literature values .
- NMR Spectroscopy : Confirm the piperidine ring’s methyl group (δ ~2.3 ppm, singlet) and propanoic acid backbone (δ ~2.5–3.0 ppm, multiplet) .
Q. What solvents and storage conditions are optimal for stability studies?
The compound should be stored at 2–8°C in a desiccator to prevent hygroscopic degradation. Stability in polar aprotic solvents (e.g., DMSO, ethanol) is preferable, while aqueous solutions should be freshly prepared to avoid hydrolysis. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can tautomeric equilibria in related piperidinylpropanoic acid derivatives be resolved experimentally?
For compounds exhibiting enol-oxo tautomerism (e.g., 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride), use dynamic NMR or X-ray crystallography to identify dominant tautomers. Temperature-dependent NMR can reveal shifts in equilibrium, while crystallography provides definitive structural assignments .
Q. What strategies are effective for impurity profiling during pharmaceutical synthesis?
- HPLC-MS : Identify impurities such as dealkylated or oxidized byproducts. For example, impurities in propanoic acid derivatives (e.g., 4-ethylphenylpropanoic acid) can be detected using gradient elution with UV/Vis and MS detection .
- Synthetic Reference Standards : Use certified reference materials (CRMs) for impurities like 1-hydroxyibuprofen analogs to calibrate analytical methods .
Q. How can researchers design assays to evaluate the compound’s pharmacological activity?
- In Vitro Receptor Binding : Test affinity for calcium-sensing receptors (CaSRs), as seen with structurally related compounds like ronacaleret hydrochloride (CAS 702686-96-2), using fluorescence-based calcium mobilization assays .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) and LC-MS/MS to quantify parent compound degradation .
Q. How should contradictory solubility data be addressed in preformulation studies?
Cross-validate using multiple techniques:
- DSC/TGA : Detect polymorphic forms affecting solubility.
- pH-Solubility Profiling : Measure solubility in buffers (pH 1–7.4) to identify ionizable groups.
- HPLC-ELSD : Quantify solubility in non-UV-absorbing solvents .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Purity Assessment
| Technique | Conditions | Target Specification | Reference |
|---|---|---|---|
| HPLC | C18, 0.1% TFA, 1.0 mL/min | Purity ≥95% | |
| NMR (¹H) | 400 MHz, DMSO-d6 | Integration of key protons | |
| Melting Point | Capillary method | ±2°C of literature value |
Q. Table 2. Common Impurities and Detection Methods
| Impurity Type | Example Structure | Detection Method | Reference |
|---|---|---|---|
| Dealkylated byproduct | 4-Ethylphenylpropanoic acid | HPLC-MS (m/z 178.1) | |
| Oxidized derivative | 1-Hydroxyibuprofen analog | Gradient HPLC (254 nm) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
